molecular formula C9H9Br B12329258 4-Cyclopropylbromo(benzene-d4)

4-Cyclopropylbromo(benzene-d4)

Cat. No.: B12329258
M. Wt: 201.10 g/mol
InChI Key: JRDNBWVMEFUNCQ-LNFUJOGGSA-N
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Description

4-Cyclopropylbromo(benzene-d4) is a deuterated compound with the molecular formula C9H6BrD4. It is a labeled form of 1-Bromo-4-cyclopropylbenzene, which is used in various chemical syntheses and research applications . The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbromo(benzene-d4) typically involves the bromination of cyclopropylbenzene-d4. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of 4-Cyclopropylbromo(benzene-d4) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbromo(benzene-d4) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted cyclopropylbenzene derivatives, oxidized products like cyclopropylbenzene carboxylic acids, and reduced forms like cyclopropylbenzene-d4 .

Scientific Research Applications

4-Cyclopropylbromo(benzene-d4) is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in labeling studies to track molecular interactions and metabolic pathways.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Cyclopropylbromo(benzene-d4) involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles. The deuterium atoms provide stability and allow for precise tracking in NMR studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylbromo(benzene-d4) is unique due to the presence of both the cyclopropyl group and deuterium atoms. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H9Br

Molecular Weight

201.10 g/mol

IUPAC Name

1-bromo-4-cyclopropyl-2,3,5,6-tetradeuteriobenzene

InChI

InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2/i3D,4D,5D,6D

InChI Key

JRDNBWVMEFUNCQ-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2CC2)[2H])[2H])Br)[2H]

Canonical SMILES

C1CC1C2=CC=C(C=C2)Br

Origin of Product

United States

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